Vicriviroc

説明

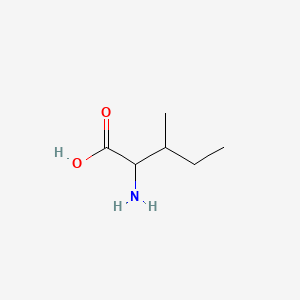

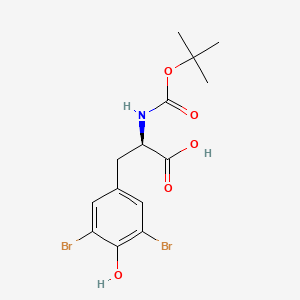

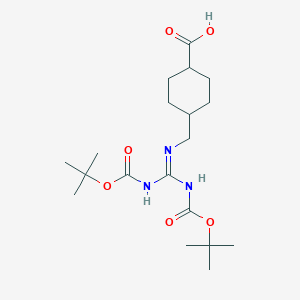

(4,6-dimethyl-5-pyrimidinyl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methyl-1-piperazinyl]-4-methyl-1-piperidinyl]methanone is a member of (trifluoromethyl)benzenes.

Vicriviroc, also known as SCH 417690 and SCH-D, is currently in clinical trials for the management of HIV-1. This pyrimidine based drug inhibits the interaction of HIV-1 with CCR5, preventing viral entry into cells. This drug was developed by Schering-Plough.

Vicriviroc is a piperazine-based CCR5 receptor antagonist with activity against human immunodeficiency virus. Vicriviroc is designed to bind to CCR5 and inhibit the entry of HIV into CD4 cells.

科学的研究の応用

Treatment of HIV Infection

Vicriviroc is a small-molecule CCR5 antagonist with potent in vitro activity against a wide range of HIV subtypes . It effectively decreases viral load and is well tolerated . It works as an allosteric inhibitor of HIV CCR5 coreceptor binding .

Combination Therapy for HIV

In clinical trials, Vicriviroc has been used in combination therapy with an optimized regimen for treatment-experienced subjects . The trial showed that Vicriviroc, regardless of baseline overall sensitivity score, was associated with greater reductions in plasma HIV RNA level .

Treatment of Advanced/Metastatic Microsatellite Stable (MSS) Colorectal Cancer

Vicriviroc (MK-7690) has been evaluated for its safety and efficacy in combination with Pembrolizumab (MK-3475) in participants with advanced/metastatic microsatellite stable (MSS) colorectal cancer (CRC) . The trial evaluated the safety and efficacy of Vicriviroc at 2 dose levels in combination with Pembrolizumab .

Immunologic Activity

Vicriviroc shows potent antiretroviral and immunologic activity sustained over 48 weeks in treatment-experienced patients . Mean CD4 counts increased by 102 and 136 cells/mm3 for 30 mg Vicriviroc and 20 mg Vicriviroc, respectively .

Safety and Tolerability

Vicriviroc has been well tolerated in clinical trials . Rates of adverse events (mostly mild-to-moderate) were 111.4 and 112.5 events per 100 subject-years for 30 mg Vicriviroc and 20 mg Vicriviroc, respectively .

Dose-Dependent Efficacy

The efficacy of Vicriviroc is dose-dependent. In a trial, the mean change in baseline HIV RNA level at week 48 was −1.77 log10 copies/mL for 30 mg of Vicriviroc and −1.75 log10 copies/mL for 20 mg of Vicriviroc .

作用機序

Target of Action

Vicriviroc primarily targets the C-C chemokine receptor type 5 (CCR5) . CCR5 is a protein on the surface of white blood cells that is involved in the immune system as it acts as a receptor for chemokines. This receptor is also utilized by HIV to enter and infect host cells .

Mode of Action

Vicriviroc is a noncompetitive allosteric antagonist of CCR5 . It binds to a hydrophobic pocket between transmembrane helices by the extracellular side of CCR5 . This binding induces a conformational change in the protein, which prevents the binding of gp120, a glycoprotein on the HIV envelope, to CCR5 . This action effectively blocks the entry of HIV into the cell .

Biochemical Pathways

The primary biochemical pathway affected by Vicriviroc is the HIV life cycle . By preventing the interaction of HIV-1 with CCR5, Vicriviroc inhibits the initial stages of the virus life cycle, specifically the entry of the virus into the host cell . This disruption in the life cycle of the virus prevents further infection and replication of HIV within the host.

Pharmacokinetics

It is known that vicriviroc is metabolized primarily by theCYP3A4 system . The absorption, volume of distribution, protein binding, route of elimination, half-life, and clearance of Vicriviroc are yet to be determined .

Result of Action

The molecular effect of Vicriviroc’s action is the prevention of HIV entry into the host cell . On a cellular level, this results in a decrease in the viral load and an increase in CD4 cell counts, which are crucial for a healthy immune response .

特性

IUPAC Name |

(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38F3N5O2/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3/h6-9,18-19,24H,10-17H2,1-5H3/t19-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPVJJQCETWNEU-CYFREDJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40897719 | |

| Record name | Vicriviroc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Vicriviroc is a once daily oral inhibitor of CCR5. It noncompetitively binds to a hydrophobic pocket between transmembrance helices by the extracellular side of CCR5. This allosteric antagonism causes a conformational change in the protein preventing binding of gp120 to CCR5. This prevents the entry of HIV into the cell. | |

| Record name | Vicriviroc | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Vicriviroc | |

CAS RN |

306296-47-9, 394730-30-4 | |

| Record name | Vicriviroc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306296-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vicriviroc [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0306296479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SCH-D (Old RN) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0394730304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vicriviroc | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vicriviroc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VICRIVIROC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL515DW4QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: Vicriviroc is a CCR5 antagonist, meaning it binds to the CCR5 receptor on the surface of CD4+ cells []. By doing so, it blocks the interaction between the HIV-1 envelope glycoprotein gp120 and CCR5, preventing viral entry into the cell [, , ].

A: The primary downstream effect is the inhibition of HIV-1 replication by preventing viral entry [, ]. Blocking CCR5 also inhibits the signaling cascade typically initiated by chemokine binding, potentially affecting immune cell migration and activation [, ].

A: The molecular formula of Vicriviroc is C27H39F3N6O2. Its molecular weight is 536.63 g/mol [].

A: Yes, studies have utilized various spectroscopic techniques to characterize Vicriviroc, including NMR spectroscopy and X-ray analysis. These studies have provided insights into the 3D properties and conformational behavior of the molecule, particularly concerning the arrangement at the planar amido function and the conformational preferences of the piperazine and piperidine rings [].

ANone: The provided research focuses primarily on Vicriviroc's biological activity and pharmacological properties. Therefore, detailed information regarding material compatibility and stability under various conditions is limited within these studies.

A: Vicriviroc acts as a receptor antagonist and does not exhibit catalytic properties []. Its primary mechanism involves competitive binding to the CCR5 receptor, inhibiting HIV-1 entry.

A: Yes, computational chemistry and modeling have been employed to understand the interactions of Vicriviroc with the CCR5 receptor []. Models have been developed to simulate the binding of Vicriviroc to the transmembrane domain of CCR5 and analyze its impact on receptor conformation and interaction with HIV-1 gp120 [].

A: Research has shown that even single amino acid substitutions in the V3 loop region of the HIV-1 envelope glycoprotein gp120 can significantly impact Vicriviroc resistance []. Specific mutations, such as K305R and K319T, have been linked to altered resistance and infectivity profiles [].

A: While specific stability data is limited within the provided research, it is known that Vicriviroc is metabolized primarily by the CYP3A4 enzyme system [, ]. Co-administration with CYP3A4 inhibitors or inducers may necessitate dose adjustments []. Formulation strategies, such as the development of intravaginal rings, have been explored to achieve sustained drug delivery and potentially improve bioavailability [].

ANone: The research primarily focuses on the scientific and clinical aspects of Vicriviroc. Detailed information regarding specific SHE regulations and compliance is not extensively discussed.

A: Vicriviroc exhibits good oral bioavailability and a long half-life, permitting once-daily dosing [, , , ]. It is primarily metabolized by the CYP3A4 enzyme system, necessitating dose adjustments when co-administered with CYP3A4 inhibitors or inducers [, , , ]. Studies in humans, monkeys, and rats reveal that the drug is metabolized through O-demethylation, N-dealkylation, oxidation, and glucuronidation [].

A: Studies have shown a correlation between higher Vicriviroc concentrations, particularly the minimum plasma concentration (Cmin), and a greater decrease in HIV-1 RNA levels []. Subjects with a Cmin above 54 ng/mL exhibited a significantly larger mean decrease in viral load compared to those with a lower Cmin []. This correlation suggests a concentration-dependent antiviral effect of Vicriviroc.

A: Yes, Vicriviroc has demonstrated potent antiviral activity in both in vitro and in vivo studies. In vitro, it effectively inhibits the replication of various HIV-1 isolates, including drug-resistant strains, and exhibits synergistic effects with other antiretroviral agents []. In clinical trials, Vicriviroc, when administered with a boosted protease inhibitor-containing regimen, significantly reduced HIV-1 RNA levels in treatment-experienced patients compared to placebo, with sustained efficacy observed over 48 weeks []. Furthermore, studies have explored its potential in treatment-naïve patients [, ].

A: Resistance to Vicriviroc primarily arises from mutations within the HIV-1 envelope glycoprotein, specifically the V3 loop region [, , , ]. These mutations can reduce the binding affinity of Vicriviroc to CCR5, thereby diminishing its antiviral activity.

A: Cross-resistance to other CCR5 antagonists, such as TAK-779, has been reported in HIV-1 isolates with reduced susceptibility to Vicriviroc []. This suggests that mutations conferring resistance to one CCR5 antagonist might confer resistance to others within the same class.

A: Research has investigated intravaginal rings containing Vicriviroc and MK-2048, a novel nucleoside reverse transcriptase translocation inhibitor, for sustained drug delivery to prevent HIV-1 infection []. This approach aims to achieve high drug concentrations in the vaginal mucosa while minimizing systemic exposure.

A: Liquid chromatography coupled with mass spectrometry (LC-MS) is a primary method used to identify and quantify Vicriviroc and its metabolites in biological samples []. This technique provides high sensitivity and selectivity for analyzing drug concentrations in various matrices.

ANone: The provided research focuses primarily on Vicriviroc's biological activity, pharmacology, and clinical effects. Therefore, information regarding environmental impact, dissolution/solubility, analytical method validation, alternatives, recycling/waste management, research infrastructure/resources, and related aspects is limited within these studies.

ANone: Vicriviroc emerged as part of the research effort to develop new antiretroviral therapies, specifically targeting the HIV-1 entry process. It represents a second-generation CCR5 antagonist, building upon earlier research on compounds like SCH-C. Despite its initial promise, Vicriviroc faced challenges in phase III clinical trials, leading to the discontinuation of its development as a treatment for HIV-1 infection. Nevertheless, the knowledge gained from Vicriviroc research has contributed to the understanding of HIV-1 entry mechanisms and the development of other antiretroviral drugs.

A: While the primary focus of Vicriviroc research has been on HIV-1 treatment, the knowledge gained has broader implications. For instance, understanding the role of CCR5 in viral entry and the mechanisms of CCR5 antagonist action can inform research on other viruses that utilize this receptor, such as some flaviviruses []. Additionally, Vicriviroc's effects on CCR5 signaling and immune cell migration could have implications for understanding and potentially treating inflammatory and autoimmune diseases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,6-Dimethyl-4-(3-[2-(Z-amino)-ethylcarbamoyl]-propoxy)-benzenesulfonyl]-Dap(Boc)-OMe](/img/structure/B613750.png)

![ethyl (2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate](/img/structure/B613751.png)

![4-[(Boc)2-guanidino]phenylacetic acid](/img/structure/B613756.png)